1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound that features a triazole ring attached to a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 1-methylpyrrolidine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- (S)-(+)-(1-Methylpyrrolidin-2-yl)methyl allyl sulfide
- N-Methyl-L-prolinol
- Methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate
Uniqueness
1-[(1-Methylpyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of a triazole ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C8H15N5 |
---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
1-[(1-methylpyrrolidin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H15N5/c1-12-4-2-3-7(12)5-13-6-8(9)10-11-13/h6-7H,2-5,9H2,1H3 |
InChI Key |
QNQRJJWPDXDXLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CN2C=C(N=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.